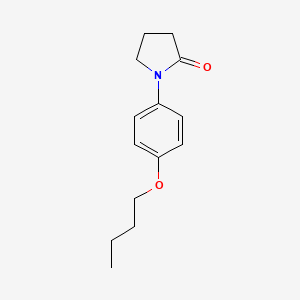

1-(4-Butoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCXMDKQYFJWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Pyrrolidin-2-ones

The synthesis of pyrrolidin-2-ones can be broadly categorized into several key approaches, including lactamization reactions of linear precursors, cycloaddition strategies, and ring-opening reactions of strained ring systems.

Lactamization, the formation of a cyclic amide, is the most direct and traditional approach to synthesizing pyrrolidin-2-ones. This can be achieved through the intramolecular cyclization of an amino acid or, more commonly, through the reaction of a lactone with an amine.

A widely employed and straightforward method for preparing N-substituted pyrrolidin-2-ones is the condensation of γ-butyrolactone (GBL) with a primary amine. researchgate.net For the synthesis of the target compound, this would involve the reaction between γ-butyrolactone and 4-butoxyaniline (B1265475).

The mechanism proceeds through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the lactone. This leads to a ring-opened intermediate, a γ-hydroxy amide (N-(4-butoxyphenyl)-4-hydroxybutanamide). Subsequent intramolecular cyclization via dehydration, typically at elevated temperatures ranging from 200-300°C, yields the final N-aryl pyrrolidin-2-one. The primary amine must be stable at these high temperatures for the reaction to be successful. The general course of this reaction involves the lactone reacting with the amine to form an amino acid, which then eliminates water to form the corresponding lactam. mdma.ch

Reaction Scheme: γ-Butyrolactone with a Primary Amine

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

|---|---|---|---|---|

| γ-Butyrolactone | Primary Amine (e.g., 4-Butoxyaniline) | γ-Hydroxy amide | N-Substituted Pyrrolidin-2-one | High Temperature (e.g., >200°C) |

Alternative strategies involve the cyclization of acyclic precursors that already contain the requisite nitrogen and carbonyl functionalities. Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing cyclic structures. Specifically, ring-closing enyne metathesis can be used to prepare chiral pyrrolidine (B122466) derivatives in high yields from substrates containing a basic or nucleophilic nitrogen atom under mild conditions. acs.org

More recent innovations include the selective synthesis of pyrrolidin-2-ones through the ring contraction of piperidine (B6355638) derivatives. rsc.org This method involves a domino process that can be initiated from N-substituted piperidines, leading to the formation of a pyrrolidin-2-carbaldehyde intermediate, which then undergoes further transformation, including oxidation, decarboxylation, and ipso-oxidation, to yield the final pyrrolidin-2-one product. rsc.org

Cycloaddition reactions offer a sophisticated means of constructing the pyrrolidine ring with a high degree of stereocontrol, which is particularly valuable in medicinal chemistry.

The Huisgen 1,3-dipolar cycloaddition is a prominent method for synthesizing five-membered heterocycles, including the pyrrolidine ring system. rsc.org This approach typically involves the reaction of an azomethine ylide, which serves as the three-atom component (the 1,3-dipole), with an alkene, the dipolarophile. acs.org Azomethine ylides are often generated in situ and react with electron-deficient alkenes to yield highly substituted pyrrolidines. organic-chemistry.org This [3+2] cycloaddition can create multiple stereogenic centers simultaneously with high diastereoselectivity. acs.org Subsequent functional group manipulations would be required to convert the initially formed pyrrolidine into the target pyrrolidin-2-one.

A modern and highly versatile one-pot strategy for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.govnih.gov This method is noted for its straightforwardness and broad applicability. nih.gov

The process is typically catalyzed by a Lewis acid, such as Ni(ClO₄)₂·6H₂O. nih.govmdpi.com The reaction commences with the Lewis acid-catalyzed opening of the DA cyclopropane (B1198618) ring by a primary amine, such as a substituted aniline (B41778). researchgate.netdntb.gov.ua This ring-opening step forms a γ-amino ester intermediate. researchgate.net This intermediate then undergoes a spontaneous or base-induced intramolecular cyclization (lactamization) followed by dealkoxycarbonylation to afford the desired 1,5-disubstituted pyrrolidin-2-one. nih.govnih.gov This approach has been successfully applied to a wide range of substituted anilines and DA cyclopropanes bearing various donor and acceptor groups. nih.govmdpi.com

Representative Yields for Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones from DA Cyclopropanes

| Aniline Derivative | DA Cyclopropane Substituent | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Phenyl | 47 | nih.gov |

| 4-Methoxyaniline (p-Anisidine) | p-Tolyl | 45 | nih.gov |

| 2-Bromo-4-methylaniline (B145976) | Thiophen-2-yl | 58 | nih.gov |

| 4-Methoxyaniline (p-Anisidine) | Pyridin-3-yl | 33 | mdpi.com |

Multi-Component Reactions

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.org Several MCRs have been developed for the synthesis of pyrrolidine derivatives, and these can be conceptually applied to the synthesis of 1-(4-Butoxyphenyl)pyrrolidin-2-one.

One such strategy involves the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile. The azomethine ylide can be generated in situ from an aldehyde and an amino acid. For the synthesis of the target compound, a plausible MCR could involve the reaction of 4-butoxybenzaldehyde, an amino acid ester, and a suitable two-carbon component that can form the lactam ring.

Another MCR approach is the Ugi reaction, which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the direct synthesis of this compound via a Ugi reaction is not straightforward, modifications of the Ugi adduct could potentially lead to the desired pyrrolidinone ring system.

Targeted Synthesis of this compound

While general methodologies provide a toolbox for the synthesis of pyrrolidin-2-ones, the targeted synthesis of a specific molecule like this compound requires careful consideration of precursors and reaction conditions.

Precursor Selection and Rational Design

The most direct and logical synthetic disconnection for this compound points to two primary precursors: 4-butoxyaniline and a suitable four-carbon synthon for the pyrrolidinone ring. The most common and commercially available C4 synthon for this purpose is γ-butyrolactone .

The rational design of the synthesis, therefore, involves the condensation of these two building blocks. 4-Butoxyaniline provides the N-aryl substituent, while γ-butyrolactone serves as the electrophilic partner to form the amide bond and the heterocyclic ring.

Reaction Conditions and Optimization Strategies

The reaction of anilines with γ-butyrolactone to form N-aryl-2-pyrrolidinones typically requires elevated temperatures and often the use of a catalyst to drive the reaction to completion. chemicalbook.com The industrial production of 2-pyrrolidone from γ-butyrolactone and ammonia, for instance, is carried out at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa). chemicalbook.com

For the laboratory-scale synthesis of this compound, optimization of the reaction conditions would be crucial to achieve a good yield and purity. Key parameters to consider for optimization include:

Catalyst: While the reaction can be performed thermally, the use of an acid or base catalyst could lower the reaction temperature and improve the rate. Lewis acids, as discussed in section 2.1.3.1, are strong candidates for this role.

Temperature: A systematic study of the reaction temperature would be necessary to find the optimal balance between reaction rate and the potential for side reactions or decomposition.

Solvent: The choice of solvent can significantly impact the reaction. High-boiling point, aprotic solvents are often used for such condensations.

Reaction Time: Monitoring the reaction progress over time would be essential to determine the point of maximum conversion.

The optimization strategies employed in the synthesis of related 1,5-disubstituted pyrrolidin-2-ones, such as the screening of Lewis acids and the adjustment of reaction times and temperatures, provide a valuable blueprint for the optimization of the targeted synthesis of this compound. mdpi.comnih.gov

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its properties. Modifications can be made to both the butoxyphenyl ring and the pyrrolidinone scaffold.

The synthesis of a variety of 1,5-disubstituted pyrrolidin-2-ones has been reported, demonstrating the versatility of the synthetic methods. mdpi.comnih.gov By varying the aniline and the donor-acceptor cyclopropane, a library of analogs can be generated. The table below showcases a selection of synthesized 1,5-disubstituted pyrrolidin-2-ones, highlighting the scope of the methodology.

| N-substituent | 5-substituent | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Phenyl | 47 | nih.gov |

| 4-Methoxyphenyl | p-Tolyl | 45 | nih.gov |

| 3,4-Dimethoxyphenyl | 5-Methylfuran-2-yl | 40 | nih.gov |

| 2-Bromo-4-methylphenyl | Thiophen-2-yl | 58 | nih.gov |

Furthermore, the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has been described, which provides a direct template for the synthesis of 4-substituted analogs of the target compound. researchgate.net These syntheses often start from a pre-formed 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) and introduce functionality at the 4-position.

Substitution Pattern Variations on the Pyrrolidin-2-one Ring

Modifications to the pyrrolidin-2-one ring are a primary avenue for creating structural diversity. Scientists have successfully introduced substituents at the 4-position, the 1- and 5-positions, and have also created trisubstituted derivatives.

The introduction of substituents at the 4-position of the 1-arylpyrrolidin-2-one core is a common strategy. For instance, a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has been synthesized to explore their chemical properties. scispace.comresearchgate.net These syntheses often begin with a precursor like 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, which can be reacted with various reagents to introduce functionality at the 4-position. researchgate.net

One notable method involves the condensation of 1-aryl-4-hydrazinecarbonyl-2-pyrrolidinones with aldehydes or ketones. researchgate.net This approach allows for the introduction of a wide range of substituents, leading to the formation of hydrazone derivatives. The reaction conditions for these transformations are generally mild, often involving refluxing in a suitable solvent like 2-propanol. researchgate.net

| Starting Material | Reagent | Resulting Derivative Type | Reference |

| 1-aryl-4-hydrazinecarbonyl-2-pyrrolidinone | Aromatic aldehydes, acetone, 2-butanone | Hydrazone derivatives | researchgate.net |

| 1-(4-Aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazide | Various electrophiles | Pyrazole (B372694), pyrrole (B145914), and 4-substituted benzene (B151609) derivatives | researchgate.net |

The versatility of this position is further highlighted by the synthesis of derivatives containing various functional groups, including fluoro, difluoro, nitrile, and alcohol moieties, starting from readily available materials.

The synthesis of 1,5-disubstituted pyrrolidin-2-ones has been achieved through several innovative routes. One prominent method utilizes the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines and benzylamines. nih.govmdpi.com This process involves a Lewis acid-catalyzed ring opening of the cyclopropane, followed by lactamization and dealkoxycarbonylation to yield the desired 1,5-substituted pyrrolidin-2-one. nih.govmdpi.com This one-pot process is efficient and accommodates a wide range of substituted anilines and DA cyclopropanes. nih.govmdpi.com

Another effective method involves a three-component reaction between 2,5-dimethoxy-2,5-dihydrofuran, a primary amine, and benzotriazole. nih.gov This reaction produces 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones, which are stable intermediates that can subsequently react with various nucleophiles (including allylsilanes and organozinc reagents) to afford a diverse array of 1,5-disubstituted products in good to excellent yields. nih.gov

| Method | Key Reagents | Intermediate/Product | Reference |

| DA Cyclopropane Ring Opening | Donor-acceptor cyclopropane, Primary amine (e.g., aniline), Lewis acid | 1,5-disubstituted pyrrolidin-2-one | nih.govmdpi.com |

| Three-Component Reaction | 2,5-dimethoxy-2,5-dihydrofuran, Primary amine, Benzotriazole | 5-(Benzotriazol-1-yl)-1-substituted-pyrrolidin-2-one | nih.gov |

The synthesis of 1,4,5-trisubstituted pyrrolidine derivatives has been explored, often leading to pyrrolidine-2,3-diones. A key strategy involves the use of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones as precursors. nih.govbeilstein-journals.orgbohrium.com These precursors can be prepared via three-component reactions of aromatic aldehydes, amines, and esters of acylpyruvic acid. beilstein-journals.org The resulting 3-pyrroline-2-one (B142641) derivatives are then reacted with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. nih.govbeilstein-journals.org The presence of an acyl group at the 4-position is crucial as it enables further functionalization. beilstein-journals.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanisms and predict the kinetic and thermodynamic selectivity of product formation. nih.govbeilstein-journals.org

| Precursor | Reagent | Product Type | Reference |

| 4-Acetyl-3-hydroxy-3-pyrroline-2-one | Aliphatic amine (e.g., methylamine) | 1,4,5-Trisubstituted pyrrolidine-2,3-dione | nih.govbeilstein-journals.org |

Modification of the Phenyl Moiety

Modification of the N-phenyl ring of 1-phenylpyrrolidin-2-one derivatives is typically achieved by using appropriately substituted anilines as starting materials in the synthetic sequence. This approach allows for the incorporation of a wide variety of functional groups onto the phenyl ring before the formation of the pyrrolidin-2-one core.

For example, in the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, a range of anilines have been successfully employed, including:

4-methoxyaniline

2-bromo-4-methylaniline nih.govmdpi.com

This strategy demonstrates that the electronic and steric properties of the N-aryl substituent can be readily tuned. Similarly, in the synthesis of other pyrrolidinone-based compounds, substituted phenylpiperazine moieties have been introduced, where substituents like methoxy (B1213986) or chloro groups are present on the phenyl ring. nih.gov The choice of substituted aniline is a key determinant of the final properties of the molecule.

Incorporation of Heterocyclic Fragments (e.g., Azoles, Diazoles, Oxadiazoles, Thiadiazoles, Triazoles, Pyrazoles)

A significant area of synthetic effort has been the attachment of various heterocyclic rings to the pyrrolidin-2-one scaffold, often at the 4-position. This strategy aims to create hybrid molecules with potentially enhanced biological or chemical properties.

Research has demonstrated the successful synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones that incorporate a variety of five-membered heterocyclic fragments, including:

Azoles

Diazoles

Oxadiazoles (specifically 5-thioxo-4,5-dihydro-1,3,4-oxadiazole)

Thiadiazoles

Triazoles scispace.comresearchgate.net

These syntheses often start from a carbohydrazide (B1668358) derivative of the parent pyrrolidinone. researchgate.net For example, 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazide can be converted into new derivatives containing pyrazole and pyrrole rings. researchgate.net The carbohydrazide can be cyclized with various reagents to form the desired heterocycle. For instance, reaction with carbon disulfide in the presence of a base can lead to an oxadiazole ring. tandfonline.com Another approach involves the ring transformation of substituted S-(1-phenylpyrrolidin-2-one-3-yl)isothiuronium salts to form iminothiazolidinones. researchgate.net

| Pyrrolidinone Core | Position of Substitution | Incorporated Heterocycle | Reference |

| 1-(4-Methoxyphenyl)pyrrolidin-2-one | 4 | Azoles, Diazoles, Oxadiazoles, Thiadiazoles, Triazoles | scispace.comresearchgate.net |

| 1-(4-Aminophenyl)pyrrolidin-2-one | 3 (via carbohydrazide) | Pyrazole, Pyrrole | researchgate.net |

| 1-Phenylpyrrolidin-2-one | 3 | Iminothiazolidinone | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can deduce the molecular framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Assignments

For a definitive analysis of 1-(4-Butoxyphenyl)pyrrolidin-2-one, ¹H and ¹³C NMR spectra would be essential. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons). The ¹³C NMR spectrum would similarly show the number of unique carbon atoms and their chemical shifts, distinguishing between aromatic, aliphatic, and carbonyl carbons. Without experimental data, specific chemical shift assignments and coupling constants for this compound cannot be reported.

Two-Dimensional NMR for Connectivity and Through-Space Interactions

2D NMR techniques are critical for assembling the molecular puzzle by showing correlations between different nuclei.

¹H-¹H COSY

A Correlation Spectroscopy (COSY) experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in tracing the proton networks within the butoxy chain and the pyrrolidinone ring.

¹H-¹³C HSQC and HMBC

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would identify which protons are directly attached to which carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would then reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule, such as linking the butoxy group to the phenyl ring and the phenyl ring to the pyrrolidinone nitrogen.

DEPT-135

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This information simplifies the interpretation of the standard ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. Specific absorption or scattering frequencies correspond to particular bond types and vibrational modes (e.g., stretching, bending). For this compound, one would expect to observe characteristic peaks for the C=O (amide) bond in the pyrrolidinone ring, C-O-C stretching of the ether linkage, C-N stretching, and various vibrations associated with the aromatic ring and the aliphatic chains. However, without experimental spectra, a table of specific vibrational frequencies cannot be compiled.

Further research and experimental analysis are required to characterize this compound and provide the specific spectroscopic data necessary for a complete structural profile.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the spectrum would be expected to show key absorptions confirming its structural features.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide/Lactam) | ~1694 | Strong |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium-Strong |

| Aromatic C=C | ~1512 | Medium |

| C-O-C (Ether) | ~1248 | Strong |

| C-N | ~1300-1200 | Medium |

Data extrapolated from similar compounds described in the literature. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the structure.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the butoxy group and the nitrogen atom of the pyrrolidinone ring, both of which have non-bonding electrons, can influence the electronic transitions of the aromatic system. Typically, benzene derivatives show absorptions around 254 nm. Substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. While specific UV-Vis data for this compound is not available, studies on related molecules, such as 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, show strong absorptions in the UV region that are characteristic of their aromatic systems. mdpi.com It is expected that this compound would exhibit significant absorption in the UV range, indicative of π → π* transitions within the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of a compound.

The molecular formula for this compound is C₁₄H₁₉NO₂. The calculated exact mass for the protonated molecule, [M+H]⁺, would be used to compare against the experimental value obtained from the HRMS analysis. While the HRMS data for the specific title compound is not found in the provided search results, data for analogous compounds like 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one (C₁₈H₁₉NO₂) shows a calculated m/z for [M+H]⁺ of 282.1489, with a found value of 282.1492, demonstrating the accuracy of this technique in confirming molecular formulas. mdpi.com

Table 2: HRMS Data for a Structurally Related Compound

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one | C₁₈H₁₉NO₂ | 282.1489 | 282.1492 | mdpi.com |

This table provides an example of HRMS data for a similar compound to illustrate the method's application.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

There are no published crystal structures for this compound in the available literature. However, the crystal structures of related pyrrolidinone derivatives have been reported. For example, the structure of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one reveals an envelope conformation for the pyrrolidin-2-one ring. iucr.org Similarly, the crystal structure of (+)-1-(4-bromobenzyl)-4-[(3-cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone has been determined, providing insight into the solid-state conformation of this class of compounds. acs.org A crystallographic study of this compound would be necessary to definitively establish its solid-state conformation, including the planarity of the lactam group and the orientation of the butoxyphenyl substituent.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to determine the empirical formula and to support the confirmation of the molecular formula alongside mass spectrometry.

The theoretical elemental composition of this compound (C₁₄H₁₉NO₂) can be calculated based on its atomic constituents. Experimental values obtained from an elemental analyzer would then be compared to these theoretical percentages to assess the purity of the synthesized compound. For the related compound 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one (C₁₈H₁₉NO₂), the calculated percentages were C, 76.84%; H, 6.81%; N, 4.95%, which closely matched the found values of C, 76.63%; H, 6.85%; N, 4.98%. mdpi.com

Table 3: Calculated Elemental Analysis for this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 72.07% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 8.21% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.99% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.72% |

| Total | 233.311 | 100.00% |

This table presents the theoretical values. Experimental validation is required.

Chemical Reactivity and Reaction Mechanisms

Functional Group Reactivity and Derivatization Potential

Reactivity of the Pyrrolidinone Nitrogen

The nitrogen atom in the 1-(4-Butoxyphenyl)pyrrolidin-2-one molecule is integral to a five-membered lactam (a cyclic amide). Its reactivity is fundamentally dictated by the principles of amide chemistry. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group. This delocalization of electron density across the N-C=O system imparts a partial double bond character to the C-N bond and significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to that of a typical amine.

The attachment of the 4-butoxyphenyl group to this nitrogen atom further modulates its reactivity. The synthesis of such N-aryl lactams often involves transition-metal-catalyzed coupling reactions like the Buchwald-Hartwig or Ullmann-Goldberg reactions, which highlights the methods required to form this specific N-aryl bond. researchgate.netnih.gov While the butoxy group on the phenyl ring is electron-donating, its effect on the nitrogen's nucleophilicity is largely overshadowed by the dominant amide resonance.

The reactivity of the nitrogen is crucial for the synthesis of more complex derivatives. For example, related N-substituted pyrrolidines can be involved in the formation of N-Mannich bases. nih.gov However, reactions that require a strongly nucleophilic nitrogen are generally disfavored without prior activation of the molecule.

Interactive Table: Reactivity at the Pyrrolidinone Nitrogen

| Reaction Type | Description | Reactivity Level | Governing Factor |

|---|---|---|---|

| N-Alkylation/N-Arylation | Formation of a new bond at the nitrogen center. Typically requires strong bases and electrophiles or metal catalysis. | Low to Moderate | Amide resonance reduces nitrogen nucleophilicity. |

| Protonation | Acceptance of a proton. The nitrogen is weakly basic. | Low | Electron lone pair is delocalized into the carbonyl group. |

| Hydrolysis (Amide Bond Cleavage) | Cleavage of the N-C(O) bond. Requires harsh conditions (strong acid or base). | Low | Amide bond is stabilized by resonance. |

Reactivity of the Butoxyphenyl Moiety

The butoxyphenyl group consists of a benzene (B151609) ring substituted with a butoxy group (-O-(CH₂)₃CH₃) and the pyrrolidin-2-one moiety. The butoxy group is an ether linkage, and its oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance. This makes the butoxy group a potent activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). researchgate.net Since the para position is occupied by the pyrrolidinone substituent, electrophilic attack is directed primarily to the ortho positions (C2 and C6) of the phenyl ring.

Common EAS reactions that can be expected to occur on the butoxyphenyl ring include:

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, typically using a Lewis acid catalyst. researchgate.netresearchgate.net

Halogenation: Introduction of halogen atoms (e.g., Br, Cl).

Nitration: Introduction of a nitro group (-NO₂).

The ether linkage itself presents another site of reactivity. The C-O bond can be cleaved under stringent conditions, such as with strong acids (e.g., HBr, HI) or specific ether-cleaving reagents, to yield the corresponding phenol, N-(4-hydroxyphenyl)pyrrolidin-2-one, and a butyl derivative. google.com This reaction is a common deprotection strategy in multistep organic syntheses. google.com The reverse reaction, a Williamson ether synthesis involving the sodium salt of N-(4-hydroxyphenyl)pyrrolidin-2-one and a butyl halide, is a primary method for synthesizing the title compound. chegg.comnumberanalytics.com

Intramolecular Cyclization and Rearrangement Mechanisms

The N-aryl lactam scaffold of this compound is amenable to various intramolecular cyclization and rearrangement reactions, often leading to the formation of more complex heterocyclic systems. While specific studies on the title compound are limited, the reactivity of the general N-aryl lactam class provides significant mechanistic insights.

Intramolecular Cyclization:

Pictet-Spengler and Povarov-type Reactions: Under appropriate conditions, particularly with activation of the pyrrolidinone ring or the aryl group, intramolecular cyclizations can occur. For instance, related N-aryl amino acid derivatives can undergo Povarov cyclization to yield quinoline-fused lactams. nih.gov

Radical Cyclization: Photoredox-induced reactions can generate radical intermediates that undergo cyclization. For example, a tandem 1,5-hydrogen atom transfer (HAT) and cyclization process in related aryl iodides has been used to synthesize spirocyclic γ-lactams. acs.org

Rearrangement Mechanisms:

Smiles-Truce Rearrangement: This is a powerful, often base-catalyzed, intramolecular nucleophilic aromatic substitution where an aryl group migrates. Recent developments have shown that arylsulfonamides can react with electrophiles in a domino sequence that includes a Smiles-Truce rearrangement to generate α-arylated pyrrolidinones. acs.orgnih.gov This cascade involves nucleophilic attack, aryl transfer, and subsequent lactam formation. nih.gov

Carbocation Rearrangements: In the presence of strong acids, protonation of the butoxy group followed by the loss of butanol could generate a secondary carbocation on the side chain, which could potentially rearrange via a hydride shift to a more stable carbocation, if such a pathway were available. masterorganicchemistry.comwikipedia.org

Anionic Rearrangements: Base-catalyzed rearrangements are also known for related structures. For example, N-acyl-N'-enylhydrazines can undergo an anionic acs.orgacs.org sigmatropic rearrangement to form 5-amino-2-pyrrolidinones. clockss.org

Interactive Table: Potential Rearrangement Reactions

| Rearrangement Type | Description | Key Intermediate/Conditions |

|---|---|---|

| Smiles-Truce | Intramolecular nucleophilic aromatic substitution leading to aryl migration. | Base-catalyzed; Meisenheimer intermediate. nih.gov |

| Hofmann-Martius | Acid-catalyzed migration of an alkyl group from an N-alkyl aniline (B41778) to the aromatic ring. spcmc.ac.in | Acidic conditions (protic or Lewis acid). |

| Favorskii | Base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives. msu.edu | Requires α-halogenation; cyclopropanone (B1606653) intermediate. |

| acs.orgacs.org Sigmatropic | Anionic rearrangement involving a six-membered transition state. | Base-catalyzed; enolate formation. clockss.org |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a critical role in the chemical and physical properties of this compound. The most significant site for hydrogen bonding is the carbonyl oxygen of the lactam ring, which acts as a strong hydrogen bond acceptor. mdpi.comhrpub.org

These interactions can profoundly influence reactivity:

Catalysis: In asymmetric catalysis, the lactam carbonyl can be targeted by chiral hydrogen-bond donor (HBD) catalysts. nih.govnih.gov The formation of a hydrogen bond between the catalyst and the substrate can create a specific chiral environment around the molecule, directing the approach of a reagent to one face of the molecule and thereby inducing enantioselectivity in a reaction. acs.org

Electronic Effects: Hydrogen bonding to the carbonyl oxygen can alter the electronic structure of the molecule. It can enhance the polarization of the C=O bond, potentially increasing the electrophilicity of the carbonyl carbon. Furthermore, it has been shown that hydrogen bonding can modulate the π-conjugation within a molecule by affecting the degree of cross-conjugation, which in turn influences reactivity. rsc.org

Dimerization and Solvation: In non-polar solvents, pyrrolidinones can form stable hydrogen-bonded dimers. hrpub.org The thermodynamics of this dimerization can be studied to understand the strength of the hydrogen bonds. In protic solvents, the lactam will form hydrogen bonds with solvent molecules, which affects its solubility and conformational equilibrium.

Interactive Table: Thermodynamic Data for γ-Lactam Dimerization in CCl₄

| Thermodynamic Parameter | Description | Typical Experimental Value |

|---|---|---|

| ΔHd (Enthalpy) | The energy released upon forming the hydrogen-bonded dimer. A more negative value indicates a stronger bond. | ~ -25 to -30 kJ/mol hrpub.org |

| ΔSd (Entropy) | The change in disorder. It is negative because two molecules associate into one, reducing the degrees of freedom. | ~ -60 to -70 J/(mol·K) hrpub.org |

| Kd (Equilibrium Constant) | The ratio of dimer to monomer concentration at equilibrium. It is temperature-dependent. | Varies with temperature and concentration. hrpub.org |

Mechanistic Insights into Electrophilic and Nucleophilic Character

The electrophilic and nucleophilic properties of this compound are localized at different parts of the molecule, giving rise to its diverse reactivity.

Nucleophilic Character:

Butoxyphenyl Ring: As an electron-rich aromatic ether, the butoxyphenyl ring is the primary nucleophilic center of the molecule. It readily participates in electrophilic aromatic substitution reactions, with the ortho positions to the butoxy group being the most reactive sites. researchgate.netresearchgate.net

Carbonyl Oxygen: The oxygen of the C=O group has lone pairs and is a Lewis basic site, capable of acting as a nucleophile towards strong electrophiles, such as protons or metal cations. This interaction is central to its role as a hydrogen bond acceptor. rsc.org

Pyrrolidinone Nitrogen: As discussed previously, the nucleophilicity of the nitrogen is significantly suppressed by amide resonance, making it a very weak nucleophile. nih.gov

Electrophilic Character:

Carbonyl Carbon: The carbonyl carbon is the most prominent electrophilic center. It is polarized due to the high electronegativity of the oxygen atom and is susceptible to attack by strong nucleophiles. This can lead to addition reactions or, under forcing conditions, cleavage of the amide bond.

α-Carbons: The carbons adjacent to the carbonyl group (C3 and C5) can exhibit electrophilic character under certain conditions. For instance, in related α-methylene-γ-lactams, the β-carbon of the exocyclic double bond is highly electrophilic and reactive towards nucleophiles in Michael additions. nih.gov While the title compound is saturated, it can be a precursor to such reactive species. The C5 position can also be a site for reactions, as seen in the formation of 5-arylpyrrolidine-2-ones via cyclization of styrylacetic acid amides. nuph.edu.ua

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. These calculations are based on the principles of quantum mechanics and can predict various properties of molecules with high accuracy.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its properties. Geometry optimization is a computational process that seeks the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. Methods such as the Austin Model 1 (AM1), a semi-empirical method, and Density Functional Theory (DFT), a more rigorous approach, are commonly employed for this purpose.

For pyrrolidine (B122466) rings, which are a core component of 1-(4-Butoxyphenyl)pyrrolidin-2-one, conformational analysis reveals that they are typically non-planar. mdpi.com DFT calculations, specifically at the B3LYP/6-31G(d) level, have been used to determine the optimized geometries of related pyrrolidine derivatives. uzh.ch These studies show that the pyrrolidine ring can adopt various conformations, such as an envelope conformation. iucr.org The orientation of the butoxyphenyl group relative to the pyrrolidin-2-one ring is also a critical factor. In similar structures, the aryl ring can be significantly rotated with respect to the heterocyclic ring. mdpi.com For instance, in a related 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, the torsional angle between the aryl and triazole rings was calculated to be -14.2° by the MP2 method. mdpi.com

| Computational Method | Key Findings | Reference |

|---|---|---|

| DFT (B3LYP/6-31G(d)) | Used for geometry optimization of pyrrolidine derivatives. | uzh.ch |

| MP2 | Calculated torsional angle between aryl and heterocyclic rings in a related compound. | mdpi.com |

| DFT | Revealed non-planar nature of the pyrrolidine ring. | mdpi.com |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a powerful tool for studying the charge distribution and interactions between orbitals within a molecule. In compounds containing aromatic and heterocyclic rings, NBO analysis can reveal the extent of electron delocalization and charge transfer. scielo.org.zamdpi.com For example, in a related compound, NBO analysis showed that the oxygen atom of a methoxy (B1213986) group was strongly negatively charged, while the adjacent nitrogen and carbon atoms were moderately positively charged, indicating significant polarization. mdpi.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also crucial components of electronic structure analysis. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed using DFT methods like B3LYP, can predict the 1H and 13C NMR chemical shifts of organic molecules. scielo.org.zaacs.org These theoretical predictions can be compared with experimental spectra to confirm the structure of a compound. scielo.org.zanih.gov For instance, in a study of a thiazolidinone derivative, the calculated 1H and 13C chemical shifts using the GIAO method were in good agreement with the experimental data. scielo.org.za

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies that appear in an infrared (IR) spectrum. science.gov By calculating the vibrational modes of a molecule, specific peaks in the experimental IR spectrum can be assigned to particular functional groups. For example, the characteristic absorption band of a C=O group in a pyrrolidinone ring can be identified through such calculations. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.gov

| Spectroscopic Property | Computational Method | Key Application | Reference |

|---|---|---|---|

| NMR Chemical Shifts | GIAO (DFT/B3LYP) | Prediction of 1H and 13C chemical shifts for structural confirmation. | scielo.org.zaacs.org |

| IR Frequencies | DFT | Assignment of vibrational modes to specific functional groups. | science.govresearchgate.net |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for understanding the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Identification and Activation Energies

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure of the transition state and calculating its energy (the activation energy) are crucial for understanding the reaction's kinetics. DFT calculations are frequently used to locate transition states and determine activation energies. acs.org For example, in the study of the formation of cyclobutanes from pyrrolidines, DFT calculations identified the transition state for the release of N2 and calculated an activation energy of 17.7 kcal/mol, which was the rate-determining step. acs.org

Reaction Pathway Analysis and Free Energy Profiles

By mapping the energy of a system as it transforms from reactants to products, a reaction pathway or free energy profile can be constructed. This profile illustrates the energy changes throughout the reaction, including intermediates and transition states. These profiles are essential for understanding the mechanism and selectivity of a reaction. uzh.chacs.org For instance, in a [3+2] cycloaddition reaction involving a pyrrolidine derivative, computational studies of the free energy profile helped to explain the observed regioselectivity of the reaction. arabjchem.org The relative Gibbs free energies of different pathways can be calculated to determine the most favorable reaction route. uzh.ch

| Reaction Parameter | Computational Method | Significance | Reference |

|---|---|---|---|

| Transition State Identification | DFT | Locates the highest energy point along the reaction coordinate. | acs.org |

| Activation Energy | DFT | Determines the kinetic feasibility of a reaction. | acs.org |

| Reaction Pathway Analysis | DFT | Maps the energetic landscape of a reaction. | uzh.chacs.org |

| Free Energy Profiles | DFT | Explains reaction mechanisms and selectivities. | uzh.charabjchem.org |

Kinetic vs. Thermodynamic Control of Products

In chemical reactions that can yield more than one product, the outcome is often dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.orgdalalinstitute.com A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. libretexts.org Conversely, a thermodynamically controlled reaction, which is usually reversible and occurs at higher temperatures, favors the most stable product. libretexts.orglibretexts.orgopenstax.org

This principle is particularly relevant in the synthesis of complex molecules like substituted pyrrolidin-2-ones, especially in stereoselective synthesis where multiple stereoisomers can be formed. dalalinstitute.com For instance, in asymmetric catalysis, the desired product is often one of many possible enantiomers or diastereoisomers. dalalinstitute.com The formation of a specific isomer can be directed by carefully selecting reaction conditions such as temperature, solvent, and catalysts to favor either the kinetic or thermodynamic pathway. dalalinstitute.com In kinetically controlled reactions, which are common in asymmetric catalysis, the stereochemical outcome is determined by the transition state with the lowest energy. rsc.org For example, the Curtin-Hammett principle can be applied to dynamic kinetic resolution (DKR) processes, where enantiomers are in rapid equilibrium while one is selectively removed through a kinetically controlled reaction, potentially leading to a high yield of a single, optically pure product. rsc.org Therefore, by manipulating reaction conditions, chemists can selectively synthesize a desired, perhaps less stable but more active, isomer (the kinetic product) over the more stable thermodynamic product. libretexts.orgopenstax.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, binds to a macromolecular target such as a protein or enzyme. ajchem-a.comnih.gov These methods are crucial in drug discovery for predicting binding modes and affinities, thereby guiding the design of more potent and selective compounds. ajchem-a.com

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking studies have been extensively used to investigate the interaction of pyrrolidin-2-one derivatives with various biological targets. These studies predict the preferred orientation of the molecule within the binding site and estimate the strength of the interaction, often expressed as a docking score. ajchem-a.com

For example, derivatives of pyrrolidin-2-one have been docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net In one such study, a library of novel pyrrolidin-2-one derivatives was designed and docked with AChE (PDB ID: 4EY7). researchgate.net The results indicated strong binding affinities, with some compounds showing higher docking scores than the standard drug, donepezil. researchgate.net Similarly, docking studies of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives as inhibitors of Deoxyribonuclease I (DNase I) suggested that interactions with specific amino acid residues like Glu 39, Glu 78, and Arg 111 are crucial for the inhibitor's affinity. nih.gov

The binding interactions typically involve a combination of forces. Hydrogen bonds are common, as seen between the amino group of imidazole (B134444) inhibitors and the Thr121 residue of AChE. mdpi.com Other critical interactions include hydrophobic interactions, π-π stacking with aromatic residues, and cation-pi interactions. researchgate.netmdpi.com

Table 1: Examples of Molecular Docking Studies on Pyrrolidin-2-one Derivatives Note: This table is interactive and can be sorted by clicking on the headers.

| Derivative Class | Target Enzyme | Key Interactions Predicted | Reference |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | Hydrogen bonds, hydrophobic interactions | researchgate.net |

| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | Deoxyribonuclease I (DNase I) | Interactions with Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, His 252 | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Pig pancreatic α-amylase | π-π stacking with Phe157, hydrogen bonds with Arg312 | tandfonline.com |

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

To validate the results of molecular docking and explore the dynamic stability of the ligand-target complex, molecular dynamics (MD) simulations are employed. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the persistence of key interactions under physiological conditions. researchgate.netacs.org

For instance, a 100-nanosecond MD simulation was performed on a complex of a pyrrolidin-2-one derivative and AChE. researchgate.net The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms. researchgate.net A stable RMSD plot over the simulation time suggests that the ligand does not move out of the binding pocket. researchgate.net Other parameters analyzed include the number of hydrogen bonds over time and the solvent-accessible surface area (SASA), which provides information on the protein's folding pattern when bound to the ligand. researchgate.net Stable hydrogen bond patterns and consistent SASA values further support the stability of the ligand-protein complex. nih.govresearchgate.net Such simulations are crucial for confirming that the binding mode predicted by docking is maintained in a dynamic environment. researchgate.netnih.gov

Chemical Reactivity and Selectivity Descriptors (e.g., Multiphilic Descriptors)

The chemical reactivity of a molecule can be predicted using computational quantum chemistry methods, particularly Density Functional Theory (DFT). researchgate.net These methods allow for the calculation of various molecular properties, known as reactivity descriptors, which help in understanding and predicting a molecule's behavior in chemical reactions. researchgate.net

Several global reactivity descriptors are commonly used, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net Other important descriptors include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.netresearchgate.net These descriptors have been successfully used to develop Quantitative Structure-Activity Relationships (QSAR) to predict the reactivity and toxicity of chemical compounds. researchgate.net

For pyrrolidin-2-one compounds, quantum chemical descriptors have been applied to predict their retention factors in liquid chromatography, indicating the importance of charge transfer interactions. researchgate.net More advanced descriptors, such as multiphilic descriptors, have also been proposed. A multiphilic descriptor is defined as the difference between nucleophilic and electrophilic philicity functions and can simultaneously explain the nucleophilic and electrophilic character of different atomic sites within a molecule. acs.org This provides a more detailed picture of local reactivity, which is crucial for understanding selectivity in chemical reactions. acs.org

Table 2: Common Chemical Reactivity Descriptors Note: This table is interactive and can be sorted by clicking on the headers.

| Descriptor | Symbol | Conceptual Interpretation | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. | Indicates propensity for reaction with electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. | Indicates propensity for reaction with nucleophiles. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. A large gap implies high stability and low reactivity. |

| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. | Measures the tendency to attract electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution or charge transfer. | Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness | S | The reciprocal of hardness; measures the ease of electron cloud polarization. | Soft molecules are more reactive and have a small HOMO-LUMO gap. |

| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the global electrophilic nature of a molecule. |

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov Computational data from molecular modeling and descriptor analysis plays a vital role in modern SAR studies by providing a rational basis for designing more potent and selective compounds. researchgate.net

For derivatives related to the pyrrolidin-2-one scaffold, computational SAR studies have been instrumental. For example, in the development of NAPE-PLD inhibitors, modifying substituents on a core structure containing a pyrrolidine ring led to significant changes in potency. acs.org Computational analysis revealed that conformational restriction of a side chain by replacing it with an (S)-3-phenylpiperidine group increased inhibitory potency threefold. acs.org The replacement of a morpholine (B109124) group with a pyrrolidine at another position resulted in a nearly four-fold increase in potency, a finding that can be rationalized through modeling the fit within the enzyme's binding pocket. acs.org

Similarly, SAR studies on benzimidazole (B57391) derivatives, which share heterocyclic characteristics, showed that the position and electronic nature of substituents are critical for anti-inflammatory activity. mdpi.com For instance, an electron-releasing methoxy group at one position and a pyrrolidine substitution at the nitrogen of the benzimidazole resulted in strong activity. mdpi.com In another study on arylpiperazinyl-propyl-pyrrolidin-2-one derivatives, molecular electrostatic potential (MEP) maps were used to build an SAR model. researchgate.net This computational approach indicated that if the terminal arylpiperazine part of the molecule is surrounded by negative electrostatic potential, the antiarrhythmic activity is blocked, providing a clear direction for future molecular design. researchgate.net

These examples demonstrate how computational data provides detailed insights into how specific structural modifications—such as adding or changing functional groups on the phenyl ring or the pyrrolidinone core of this compound—can influence binding affinity and biological activity.

Mechanistic Biological Investigations in Vitro and Non Clinical in Vivo Models

Enzyme Inhibition Studies

The pyrrolidin-2-one core structure has been a foundation for the development of various enzyme inhibitors. Studies have explored its role in targeting enzymes involved in DNA degradation, cellular signaling, and neurotransmission.

Derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) have been investigated for their ability to inhibit Deoxyribonuclease I (DNase I), an enzyme that catalyzes the hydrolytic cleavage of DNA. In vitro studies have determined the half-maximal inhibitory concentrations (IC₅₀) for two such derivatives. The compound 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one was found to have an IC₅₀ value of 132.62 ± 9.92 μM, while 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one showed an IC₅₀ of 192.13 ± 16.95 μM. researchgate.net These findings suggest that substitution on the pyrrolidine (B122466) nitrogen can influence the inhibitory potency against DNase I. Molecular docking simulations indicate that these inhibitors likely interact with key amino acid residues in the enzyme's binding site, including Glu 39, Glu 78, Arg 111, and His 252. researchgate.netnih.gov

Table 1: DNase I Inhibition by Pyrrolidin-2-one Derivatives

| Compound Name | IC₅₀ (µM) |

|---|---|

| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | 132.62 ± 9.92 |

| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | 192.13 ± 16.95 |

Data sourced from Chem Biodivers. researchgate.net

The pyrrolidin-2-one moiety is a constituent of various molecules designed to inhibit protein kinases, which are crucial regulators of cellular pathways often dysregulated in diseases like cancer. mdpi.com

Phosphoinositide 3-kinases (PI3Ks): Certain complex derivatives containing the pyrrolidin-2-one ring have been identified as potent PI3K inhibitors. mdpi.com For instance, functionalized pyrrolidine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is vital for cell proliferation and survival. tandfonline.com Specifically, 1-((2-Hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been demonstrated to be effective PI3K inhibitors. mdpi.com

Spleen Tyrosine Kinase (SYK): SYK is a key mediator in the signaling pathways of various immune cells. mdpi.com The pyrrolidin-2-one structure is present in some SYK inhibitors. One such example is TAK-659, a compound containing a pyrrolo[3,4-c]pyridin-3-one core, which has been investigated for its potent inhibition of SYK. mdpi.com Other complex pyrrolidin-2-one derivatives have also been developed as SYK inhibitors for their potential in treating inflammatory and autoimmune diseases. google.com

Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling. google.com While a broad range of chemical scaffolds have been developed as Tyk2 inhibitors, the direct investigation of simple 1-(4-Butoxyphenyl)pyrrolidin-2-one derivatives in this context is not extensively documented. epo.orgepo.org Research in this area often focuses on more complex heterocyclic systems designed for high selectivity and potency. epo.orgepo.org

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for managing conditions like Alzheimer's disease. researchgate.net The pyrrolidin-2-one scaffold has been incorporated into molecules designed as AChE inhibitors. For example, a library of 18 novel molecules based on a lead compound, 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, were designed and synthesized to explore their potential as AChE inhibitors. researchgate.net In silico docking studies predicted that these compounds would be potent inhibitors. researchgate.net One derivative from a different series, 6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide, was found to be a highly potent AChE inhibitor with an IC₅₀ value of 0.01 µM. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by a Pyrrolidin-2-one Derivative

| Compound Name | IC₅₀ (µM) |

|---|---|

| 6-chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide | 0.01 |

Data sourced from ResearchGate. researchgate.net

Receptor Binding and Modulation Studies

The versatility of the pyrrolidin-2-one structure also extends to its use in compounds that bind to and modulate G protein-coupled receptors (GPCRs), such as chemokine and opioid receptors.

The C-X-C chemokine receptor type 4 (CXCR4) is involved in immune responses and has been implicated in the progression of various diseases. nih.govnih.gov The development of small-molecule antagonists for CXCR4 is an active area of research. nih.gov While direct studies on this compound are not available, related structures such as pyrrolone derivatives have been investigated as intracellular allosteric modulators of chemokine receptors. acs.org For instance, a series of pyrrolone derivatives were synthesized and evaluated for their binding affinity to CC chemokine receptors 1 and 2 (CCR1 and CCR2), which are structurally related to CXCR4. acs.org These studies highlight the potential of the core scaffold to be adapted for targeting chemokine receptors, although specific interactions with CXCR4 by simple pyrrolidin-2-one derivatives remain to be elucidated.

The µ-opioid receptor is a primary target for opioid analgesics. nih.gov The binding of ligands to this receptor is highly specific, and current research focuses on complex molecules, often with rigid, multi-ring structures like morphinans (e.g., buprenorphine). nih.gov There is no scientific literature available that suggests or demonstrates the affinity of this compound or closely related simple derivatives for µ-opioid receptors. The structural requirements for µ-opioid receptor binding are significantly different from the simple substituted pyrrolidin-2-one scaffold.

Antioxidant Activity Investigations

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of a compound, which is an indicator of its antioxidant activity. This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical.

There is no specific data available in the scientific literature regarding the radical scavenging activity of this compound as determined by the DPPH assay. Research on structurally related compounds, such as 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, has shown that some derivatives possess significant DPPH scavenging ability. scispace.comresearchgate.net For instance, a study on these methoxy-analogues demonstrated that the introduction of specific heterocyclic moieties at the 4-position of the pyrrolidin-2-one ring could lead to high radical scavenging activity. scispace.comresearchgate.net However, without direct experimental data, the antioxidant potential of this compound remains unconfirmed.

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in a colored product.

No specific studies utilizing the FRAP assay to investigate the antioxidant power of this compound have been identified in the current scientific literature. While FRAP assays have been conducted on various other pyrrolidin-2-one derivatives, the results are specific to the tested compounds and cannot be generalized to this compound. mdpi.comnih.gov

Antimicrobial Activity against Model Organisms

Staphylococcus aureus is a significant Gram-positive bacterium known for causing a range of infections.

There is currently no specific published data on the antimicrobial activity of this compound against Staphylococcus aureus. Studies on other classes of pyrrolidin-2-one derivatives have shown varying degrees of activity against this bacterium, but these findings are not directly applicable to the compound . tandfonline.comtandfonline.com

Escherichia coli, Rhizobium radiobacter, and Xanthomonas campestris are Gram-negative bacteria that serve as important model organisms in antimicrobial research.

Specific data on the antimicrobial activity of this compound against Escherichia coli, Rhizobium radiobacter, and Xanthomonas campestris is not available in the current body of scientific literature. However, research on a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has demonstrated that some of these closely related compounds exhibit moderate activity against these bacterial strains. scispace.comresearchgate.net For example, in a study by Anusevičius and colleagues, certain derivatives of 1-(4-methoxyphenyl)pyrrolidin-2-one (B1360219) showed inhibitory effects against R. radiobacter, X. campestris, and E. coli. scispace.comresearchgate.net The specific activity was dependent on the nature of the substituent at the 4-position of the pyrrolidin-2-one ring. scispace.comresearchgate.net Without direct testing, the antimicrobial profile of this compound against these Gram-negative bacteria remains unknown.

Antifungal and Antiviral Potential (mechanistic exploration)

No studies detailing the specific antifungal or antiviral mechanisms of this compound were found. Research on other pyrrolidin-2-one derivatives suggests potential antifungal activity, but this cannot be directly extrapolated to the subject compound. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Effects on Cancer Cell Lines (e.g., MDA-MB-231, IGR39, Panc-1, PPC-1)

There is no available data from in vitro studies assessing the cytotoxic or antiproliferative effects of this compound on the MDA-MB-231, IGR39, Panc-1, or PPC-1 cancer cell lines. A related compound, (R,S)3-[N,N-bis-(2-chloroethyl)]amino-1-(4'-n-butoxyphenyl)pyrrolidine-2,5-dione, was found to be inactive against Sarcoma 180, though it showed activity in other leukemia cell lines. nih.gov However, this compound is structurally distinct from this compound.

Modulation of Cell Viability and Migration in Cellular Models

No research detailing the modulation of cell viability or migration by this compound in any cellular models has been identified.

Nootropic and Anxiolytic Activity Mechanisms (preclinical models)

While the pyrrolidin-2-one core is characteristic of nootropic drugs known as racetams, and some derivatives have been investigated for anxiolytic properties, there are no preclinical studies available that specifically explore these mechanisms for this compound. nih.govijpsdronline.com

Anti-inflammatory Properties (mechanistic studies in relevant models)

No mechanistic studies on the anti-inflammatory properties of this compound in relevant models were found in the reviewed literature. While related heterocyclic compounds have been explored for anti-inflammatory action, including the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory pathways like NF-κB, such data is not available for the specific compound of interest. nih.govtandfonline.com

Advanced Analytical Method Development for Detection and Quantification

Chromatographic Techniques for Compound Profiling

Chromatographic techniques are the cornerstone of analytical chemistry, offering high-resolution separation of compounds from complex mixtures. For a molecule like 1-(4-Butoxyphenyl)pyrrolidin-2-one, a variety of these methods can be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS) stand out as the most powerful techniques for the analysis of novel psychoactive substances and related compounds. unipd.itresearchgate.net These methods provide exceptional sensitivity and selectivity, allowing for both the detection of trace amounts and the confident identification of the analyte. researchgate.net

For the analysis of pyrrolidinone derivatives, reversed-phase liquid chromatography is typically employed. A C18 column is a common choice, providing effective separation based on the compound's hydrophobicity. unipd.it The mobile phase often consists of a gradient mixture of an aqueous component (containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. ikm.org.myijbs.com

In the mass spectrometer, electrospray ionization (ESI) in positive mode is generally preferred for this class of compounds, as the nitrogen atom in the pyrrolidine (B122466) ring is readily protonated. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored, which provides a high degree of specificity and reduces background noise. For UHPLC-HRMS, the high mass accuracy of the instrument allows for the determination of the elemental composition of the parent ion and its fragments, further increasing confidence in identification. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Pyrrolidinone Analogs

| Parameter | Setting |

|---|---|

| LC System | UHPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or High-Resolution MS |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

Note: This table represents typical starting parameters for related compounds and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds. For many pyrrolidinone derivatives, GC-MS provides excellent separation and characteristic fragmentation patterns upon electron ionization (EI). gcms.cz

The fragmentation of pyrrolidinone-containing compounds in GC-MS is often predictable. A common fragmentation pathway involves the formation of an iminium cation from the pyrrolidine ring, which can be a diagnostic ion. researchgate.net For this compound, characteristic fragments would also be expected from the butoxyphenyl moiety.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature programming of the GC oven is crucial for achieving good separation of the analyte from other components in the sample.

Table 2: Predicted GC-MS Parameters and Key Fragments for this compound

| Parameter | Setting/Value |

|---|---|

| GC System | Gas Chromatograph with Mass Selective Detector |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Predicted Key Fragments (m/z) | - Molecular Ion [M]+ - Fragment from loss of butoxy group - Fragment corresponding to the butoxyphenyl cation - Iminium cation from the pyrrolidinone ring |

Note: The fragmentation pattern is predictive and would need to be confirmed with an authentic standard of the compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Fluorescence, Diode Array)

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is a widely accessible and reliable technique for the quantification of various pharmaceuticals and chemical compounds. wdh.ac.idscience.gov A DAD provides the advantage of acquiring UV spectra across a range of wavelengths, which can aid in peak identification and purity assessment. For a compound like this compound, the aromatic ring system is expected to have a distinct UV absorbance profile.

For enhanced sensitivity, a fluorescence detector (FLD) can be employed if the molecule possesses native fluorescence or can be derivatized with a fluorescent tag. science.govsciforum.net The extended conjugation in the butoxyphenyl group might impart some native fluorescence to the molecule, which could be exploited for highly sensitive detection. The optimal excitation and emission wavelengths would need to be determined experimentally.

Table 3: General HPLC-DAD/FLD Conditions for Aromatic Pyrrolidinones

| Parameter | Setting |

|---|---|

| HPLC System | Quaternary or Binary Pump HPLC |

| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Diode Array Detector | 200-400 nm, monitoring at maximum absorbance |

| Fluorescence Detector | Excitation/Emission wavelengths to be determined |

Capillary Electrophoresis

Capillary electrophoresis (CE) offers an alternative separation mechanism to liquid chromatography and is known for its high efficiency, short analysis times, and low consumption of solvents and samples. nih.gov For ionizable compounds, CE separates analytes based on their charge-to-size ratio in an electric field. While this compound is neutral, its separation could be achieved using micellar electrokinetic chromatography (MEKC), a mode of CE where a surfactant is added to the background electrolyte to form micelles. The differential partitioning of the analyte into these micelles allows for the separation of neutral compounds.

The use of cyclodextrins as chiral selectors in the background electrolyte can also enable the separation of enantiomers of chiral pyrrolidinone derivatives. nih.gov

Sample Preparation Methodologies for Complex Matrices

The successful analysis of a target compound in a complex matrix, such as biological fluids or environmental samples, is highly dependent on the sample preparation step. The goal is to isolate the analyte of interest and remove interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of analytes from liquid samples. researchgate.net The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the matrix.

For a moderately polar compound like this compound, several SPE strategies could be employed:

Reversed-Phase SPE: Using a C18 or a polymeric sorbent, the analyte is retained from an aqueous sample, and interfering polar compounds are washed away. The analyte is then eluted with an organic solvent.

Normal-Phase SPE: If the sample is in a non-polar solvent, a polar sorbent like silica (B1680970) or diol can be used to retain the analyte.

Mixed-Mode SPE: These sorbents have both non-polar and ion-exchange functionalities, which can provide very clean extracts, especially from complex matrices like urine or plasma.

The development of an SPE method involves optimizing the conditioning, loading, washing, and elution steps to maximize the recovery of the analyte and minimize matrix effects. nih.gov

Table 4: Illustrative Reversed-Phase SPE Protocol for Pyrrolidinone Analogs from an Aqueous Matrix

| Step | Procedure |

|---|---|

| Sorbent | C18 or a polymeric reversed-phase sorbent |

| Conditioning | 1. Methanol 2. Water |

| Loading | Apply the aqueous sample |

| Washing | 1. Water to remove salts and polar interferences 2. A weak organic solvent mixture (e.g., 5% Methanol in water) to remove less polar interferences |

| Elution | Elute the analyte with Methanol or Acetonitrile |

Note: The volumes and specific solvent compositions would need to be optimized for the specific application.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and simple sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov The method utilizes a fiber coated with a stationary phase to extract analytes from a sample matrix, which can be in a gaseous, liquid, or solid state. youtube.com The fiber is then typically introduced into the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. youtube.com